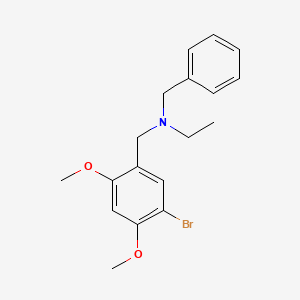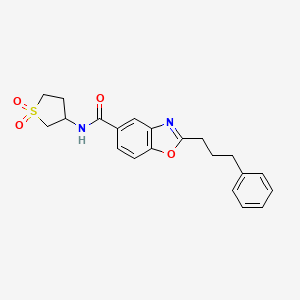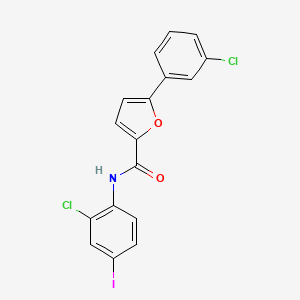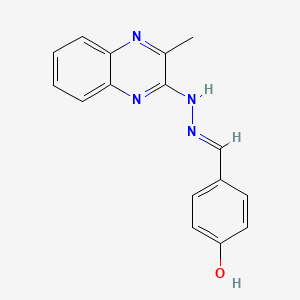![molecular formula C25H28N2O4 B6067717 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinones and has been extensively studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity, a key enzyme involved in several signaling pathways.
作用机制
The mechanism of action of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone involves the inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity. 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone is a serine/threonine kinase that is involved in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling pathway, and the tau protein phosphorylation pathway. The inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity by the compound leads to the modulation of these signaling pathways, which can have therapeutic implications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone are mainly attributed to its ability to inhibit 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity. The inhibition of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity can lead to the modulation of several downstream signaling pathways, which can have various effects on cellular processes. For example, the compound has been shown to have anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. Additionally, the compound has been shown to have neuroprotective effects by modulating the tau protein phosphorylation pathway.
实验室实验的优点和局限性
One of the main advantages of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone for lab experiments is its high specificity for 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone inhibition. This specificity ensures that the compound does not interfere with other signaling pathways, which can lead to more reliable results. However, one of the limitations of the compound is its potential toxicity at high concentrations, which can affect cell viability and lead to false results.
未来方向
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone has several potential future directions for scientific research. One of the future directions is the development of more potent and selective 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone inhibitors that can have more significant therapeutic implications. Additionally, the compound can be studied for its potential applications in other diseases such as cancer and schizophrenia. Finally, the compound can be studied for its potential use as a tool compound for studying 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone signaling pathways and their role in disease pathogenesis.
合成方法
The synthesis of 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone involves the reaction of 4-phenoxybenzoyl chloride with 1-piperidinylpropan-1-one in the presence of a base. The resulting intermediate is then reacted with pyrrolidin-2-one to obtain the final product. This synthesis method has been optimized for high yield and purity to ensure the reliability of the compound for scientific research.
科学研究应用
1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. The compound has been shown to inhibit 1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone activity, which plays a crucial role in several signaling pathways involved in these diseases. Additionally, the compound has been shown to have anti-inflammatory and neuroprotective properties.
属性
IUPAC Name |
1-[3-oxo-3-[3-(4-phenoxybenzoyl)piperidin-1-yl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c28-23-9-5-15-26(23)17-14-24(29)27-16-4-6-20(18-27)25(30)19-10-12-22(13-11-19)31-21-7-2-1-3-8-21/h1-3,7-8,10-13,20H,4-6,9,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOQIVPUXDYFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-bicyclo[2.2.1]hept-2-yl-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6067637.png)
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![N'-(4-hydroxybenzylidene)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide](/img/structure/B6067656.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)




![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)
![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)